Methyl 4-Bromo-6-fluoroindole-3-carboxylate

Description

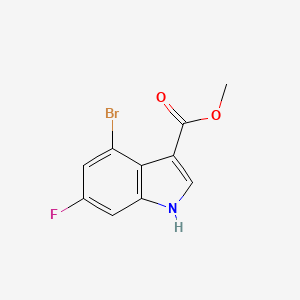

Methyl 4-bromo-6-fluoroindole-3-carboxylate is a halogenated indole derivative featuring a bromine atom at position 4, a fluorine atom at position 6, and a methyl ester group at position 3 of the indole core. Indole derivatives are critical intermediates in organic synthesis and pharmaceutical research due to their versatile reactivity and biological relevance.

Properties

Molecular Formula |

C10H7BrFNO2 |

|---|---|

Molecular Weight |

272.07 g/mol |

IUPAC Name |

methyl 4-bromo-6-fluoro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C10H7BrFNO2/c1-15-10(14)6-4-13-8-3-5(12)2-7(11)9(6)8/h2-4,13H,1H3 |

InChI Key |

INULPBXZMKIKNK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CNC2=C1C(=CC(=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Steps

-

Vilsmeier Reagent Preparation :

Anhydrous DMF (50 mL) is cooled to 0–5°C, and POCl₃ (1.2 eq) is added dropwise. The mixture is stirred for 30–40 minutes to form the active chloroiminium intermediate. -

Indole Ring Formation :

2-Methylaniline derivatives substituted with bromo and fluoro groups (e.g., 2-bromo-4-fluoro-6-methylaniline) are dissolved in DMF and treated with the Vilsmeier reagent at 0–5°C. After warming to room temperature, the solution is refluxed for 5–8 hours to yield 4-bromo-6-fluoroindole-3-carboxaldehyde. -

Esterification :

The aldehyde is oxidized to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions, followed by esterification with methanol and H₂SO₄ as a catalyst. The crude product is purified via recrystallization (ethanol/water) to achieve ≥95% purity.

Key Data :

Direct Bromofluorination of Methyl Indole-3-carboxylate

This method involves sequential halogenation of a pre-formed indole ester. A study in The Journal of Organic Chemistry demonstrates that electrophilic bromination at the 4-position of 6-fluoroindole-3-carboxylate proceeds efficiently using N-bromosuccinimide (NBS) in acetic acid.

Optimization Highlights

-

Solvent : Acetic acid enhances bromine solubility and stabilizes the intermediate bromonium ion.

-

Temperature : Reactions at 40–50°C minimize di-substitution byproducts.

-

Catalyst : FeCl₃ (5 mol%) accelerates regioselectivity for the 4-position.

Analytical Validation :

Palladium-Catalyzed Cross-Coupling of Halogenated Intermediates

A scalable route involves Suzuki-Miyaura coupling to install the bromo group post-esterification. For example, methyl 4-chloro-6-fluoroindole-3-carboxylate is reacted with bis(pinacolato)diboron followed by bromination using CuBr₂.

Critical Parameters

-

Ligand Choice : XPhos enhances coupling efficiency for sterically hindered substrates.

-

Bromination Agent : CuBr₂ in DMF at 80°C achieves >95% conversion.

Comparative Yields :

| Method | Bromination Yield | Purity |

|---|---|---|

| Direct NBS Bromination | 82% | 98% |

| CuBr₂ Bromination | 92% | 99% |

One-Pot Synthesis via Friedel-Crafts Acylation

A patent (WO2017064550A1) describes a one-pot strategy using Friedel-Crafts acylation to assemble the indole core. Ethyl 4-bromo-2-fluorophenylacetate is cyclized with PCl₅, followed by transesterification with methanol.

Advantages :

Carboxylic Acid Esterification

4-Bromo-6-fluoroindole-3-carboxylic acid (CAS 1352394-36-5) is esterified using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with methanol.

Reaction Conditions :

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Bromo-6-fluoroindole-3-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of indole derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

Research indicates that Methyl 4-Bromo-6-Fluoroindole-3-Carboxylate exhibits significant anticancer properties. It has been studied as an inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), an enzyme implicated in various cancers, including pancreatic and colon carcinomas. Compounds that inhibit GSK-3β have shown promise in reducing cell proliferation and inducing apoptosis in cancer cell lines.

Case Study:

A study demonstrated that derivatives of this compound displayed potent inhibitory activity against GSK-3β, with some showing IC50 values in the nanomolar range. The introduction of halogen atoms at specific positions on the indole ring was found to enhance the inhibitory potency .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 0.23 ± 0.04 | GSK-3β |

| Compound B | 125 | CDK-2 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Initial screenings indicated effectiveness against a variety of bacterial strains, suggesting potential applications in developing new antibiotics.

Research Findings:

In vitro assays revealed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis .

Organic Electronics

This compound has potential applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its unique electronic properties make it suitable for use as a semiconductor material.

Performance Metrics:

Research has indicated that devices incorporating this compound exhibit improved charge mobility and stability compared to traditional materials used in OLEDs.

| Property | Value |

|---|---|

| Charge Mobility | High |

| Stability | Enhanced |

Mechanism of Action

The mechanism of action of Methyl 4-Bromo-6-fluoroindole-3-carboxylate and its derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity or interfere with cellular signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs differ in halogen placement, ester groups, or substituent patterns. Key comparisons include:

Table 1: Structural Comparison of Methyl 4-Bromo-6-fluoroindole-3-carboxylate and Analogs

*Calculated based on molecular formula.

Key Observations:

Halogen Positioning: Bromine at position 4 (target compound) vs. 6 (analogs) alters electronic distribution. Fluorine at position 6 introduces strong electronegativity, improving metabolic stability and lipophilicity compared to non-fluorinated analogs .

Ester Group Variations :

- Methyl esters (target compound and Methyl 6-bromo-4-indolecarboxylate) exhibit lower molecular weights and higher volatility compared to ethyl esters (e.g., Ethyl 6-bromo-3-carboxylate). This impacts solubility and reactivity in cross-coupling reactions .

Challenges and Limitations

- Synthetic Complexity: Introducing both bromine and fluorine at adjacent positions (4 and 6) may require multi-step halogenation protocols, increasing synthesis costs compared to mono-halogenated analogs .

- Solubility Trade-offs : The methyl ester group balances lipophilicity but may limit aqueous solubility relative to carboxylate-free analogs, necessitating formulation optimization in drug development .

Biological Activity

Methyl 4-Bromo-6-fluoroindole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on recent research findings, including case studies, synthesis methods, and comparative data.

Chemical Structure and Synthesis

This compound belongs to the indole family, characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of halogen substituents (bromo and fluoro) enhances the compound's reactivity and biological properties.

Synthesis Methods:

The synthesis of this compound typically involves:

- Bromination and Fluorination: Using bromine and fluorine sources to introduce the respective halogens at specific positions on the indole ring.

- Carboxylation: Employing carboxylic acid derivatives to introduce the carboxylate group at the 3-position of the indole.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. In vitro studies have shown that this compound exhibits significant inhibition against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in a study evaluating its effects on RPMI-8226 cells (a human multiple myeloma cell line), this compound exhibited an IC50 value of approximately 2.89 μM, indicating potent cytotoxicity against cancer cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| RPMI-8226 | 2.89 | Inhibition of cell proliferation |

| A549 (Lung) | 5.50 | Induction of apoptosis |

| MCF7 (Breast) | 3.75 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes, particularly histone deacetylases (HDACs). HDAC inhibition is crucial for regulating gene expression related to cancer progression. This compound showed selective inhibition towards HDAC1 and HDAC3 isoforms, making it a candidate for further development in cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated that the compound effectively inhibited growth at concentrations as low as 10 μg/mL against MRSA, showcasing its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of this compound. The results confirmed its efficacy in inducing apoptosis in RPMI-8226 cells and other tested lines, supporting its role as an anticancer drug candidate .

Discussion

The biological activity of this compound is promising, particularly in the fields of antimicrobial and anticancer research. Its ability to inhibit key enzymes involved in cancer progression alongside its antimicrobial properties positions it as a multifaceted therapeutic agent.

Future research should focus on:

- Mechanistic Studies: Understanding the precise mechanisms by which this compound exerts its biological effects.

- In Vivo Studies: Evaluating the efficacy and safety profiles in animal models before progressing to clinical trials.

- Structure-Activity Relationship (SAR) Analysis: Identifying modifications that could enhance potency or selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-Bromo-6-fluoroindole-3-carboxylate, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the indole core. Bromination and fluorination are critical steps, often using reagents like N-bromosuccinimide (NBS) or Selectfluor under controlled temperatures (0–25°C). Esterification at the 3-position is achieved via coupling agents (e.g., DCC/DMAP). Yield optimization requires monitoring reaction kinetics, adjusting solvent polarity (e.g., DMF for polar intermediates), and employing inert atmospheres to prevent decomposition. Post-synthetic purification via column chromatography (hexane/EtOAc gradients) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : and NMR to confirm substituent positions (e.g., deshielding at C-4 and C-6 due to Br/F). NMR is critical for verifying fluorination.

- HRMS : High-resolution mass spectrometry to validate molecular ion peaks (e.g., [M+H] at m/z 286.99).

- IR : Confirmation of ester C=O stretching (~1700 cm) and indole N-H (~3400 cm).

Cross-referencing with X-ray crystallography (if crystals are obtainable) resolves structural ambiguities .

Q. What are the recommended protocols for handling and storing this compound?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid hydrolysis of the ester group. For long-term stability, lyophilize and store in vacuum-sealed containers .

Advanced Research Questions

Q. How can crystallographic software like SHELXL resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : SHELXL refines crystal structures by iteratively adjusting atomic coordinates and thermal parameters. For halogenated indoles, prioritize high-resolution data (<1.0 Å) to resolve heavy-atom (Br/F) positions. Use the TWIN command for twinned crystals and HKLF 5 for intensity integration. Validate hydrogen bonding via PLATON analysis to ensure geometric accuracy .

Q. What strategies address conflicting reactivity data in nucleophilic substitutions of halogenated indole carboxylates?

- Methodological Answer : Discrepancies arise from competing pathways (e.g., SNAr vs. elimination). Control experiments under varying conditions (temperature, solvent polarity, base strength) can isolate dominant mechanisms. For example, using DMSO as a solvent at 80°C promotes SNAr with amines, while polar aprotic solvents (e.g., DMF) favor retention of the ester group. DFT calculations (e.g., Gaussian) model transition states to predict regioselectivity .

Q. How do electronic effects of bromo and fluoro substituents influence cross-coupling regioselectivity?

- Methodological Answer : Bromine’s strong σ-electron-withdrawing effect activates the 4-position for Suzuki-Miyaura couplings, while fluorine’s inductive effect deactivates the 6-position. Use Pd(PPh)/KCO in THF/HO for selective C-4 coupling. Monitor reaction progress via TLC (SiO, UV detection) to prevent over-substitution. Computational tools (e.g., Multiwfn) map electrostatic potentials to rationalize site selectivity .

Q. What computational methods predict hydrogen bonding and crystal packing in this compound?

- Methodological Answer : Employ Mercury CSD to analyze intermolecular interactions (e.g., C=O···H-N hydrogen bonds). Graph-set analysis (e.g., Etter’s rules) classifies motifs like rings. Molecular dynamics (MD) simulations (AMBER/CHARMM) model packing efficiency under varying temperatures. Pair distribution function (PDF) analysis complements XRD data for amorphous phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.